molecular formula C11H10N2O2S B2996916 2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 1339523-57-7

2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B2996916
CAS No.: 1339523-57-7
M. Wt: 234.27
InChI Key: BEDMTDMWPMWXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid is an intriguing heterocyclic compound featuring a thiazole ring substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic routes exist for preparing 2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid. One common approach involves the cyclization of appropriate precursors such as α-haloketones with thiourea or thioamide derivatives. Specific conditions, including solvent choice (e.g., ethanol or water) and temperature control, are crucial in ensuring the successful formation of the thiazole ring.

Industrial Production Methods: For large-scale production, employing continuous flow chemistry can improve yield and efficiency. Utilizing solid-phase synthesis techniques and optimizing catalysts for cyclization reactions also play a critical role in industrial setups.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction processes typically target the thiazole ring or the carboxylic acid group.

  • Substitution: Electrophilic and nucleophilic substitution reactions can modify the methyl(phenyl)amino group or the thiazole core.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.

  • Reduction: Sodium borohydride or catalytic hydrogenation.

  • Substitution: Halogenating agents or alkylating reagents under mild conditions.

Major Products:

  • Oxidized derivatives (e.g., sulfoxides, sulfones)

  • Reduced forms (e.g., alcohols)

  • Substituted analogs with modified functional groups

Scientific Research Applications

2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid finds applications in various fields due to its unique structural features:

  • Chemistry: Used as a building block in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: Serves as a precursor in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators.

  • Medicine: Potentially useful in designing pharmaceutical agents for treating infections and other diseases.

  • Industry: Incorporated into formulations for agrochemicals and as an intermediate in material science applications.

Comparison with Similar Compounds

2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid stands out compared to similar thiazole-based compounds due to its unique substitution pattern:

  • 2-(4-Methylphenyl)thiazole-5-carboxylic acid

  • 2-Phenylamino-1,3-thiazole-5-carboxylic acid

While these compounds share the thiazole core, the distinct substituents on the amino group influence their chemical properties, reactivity, and applications. This compound's specific arrangement enables unique interactions and reactivity profiles, making it valuable in specialized applications.

Properties

IUPAC Name

2-(N-methylanilino)-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-13(8-5-3-2-4-6-8)11-12-7-9(16-11)10(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDMTDMWPMWXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC=C(S2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.